molecular formula C9H17BrN2 B1394130 4-Piperidin-1-ylbutanenitrile hydrobromide CAS No. 87145-92-4

4-Piperidin-1-ylbutanenitrile hydrobromide

Cat. No. B1394130
CAS RN: 87145-92-4
M. Wt: 233.15 g/mol
InChI Key: SVLKGBJIUNEXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidin-1-ylbutanenitrile hydrobromide, also known as PBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PBH is a white crystalline powder that is soluble in water and commonly used in the field of organic chemistry.

Scientific Research Applications

Piperine and Piperidine Derivatives: Biological Activities and Applications

  • Bioavailability Enhancement : Piperine, a compound structurally related to 4-Piperidin-1-ylbutanenitrile hydrobromide, has been documented to enhance the bioavailability of a number of therapeutic drugs as well as phytochemicals. This is partly attributed to its effect on the ultrastructure of intestinal brush border and its inhibitory influence on enzymatic drug biotransforming reactions in the liver, such as inhibiting hepatic and intestinal aryl hydrocarbon hydroxylase and UDP-glucuronyl transferase (Srinivasan, 2007).

  • Antimicrobial and Antioxidant Properties : Piper species, which contain piperidine derivatives, exhibit strong antioxidant activity, comparing favorably with synthetic antioxidants, and demonstrate antibacterial and antifungal activities against human pathogens. These species have been used in traditional medicine and could be utilized as natural antioxidants and antimicrobial agents in food preservation (Salehi et al., 2019).

  • Neuropharmacological Activities : The piperidine derivative donepezil, a central acetylcholinesterase inhibitor, demonstrates significant improvement in cognition, global function, and activities of daily living compared with placebo-treated patients with vascular dementia. This suggests potential therapeutic benefits of piperidine derivatives for neurological conditions beyond Alzheimer's disease (Román & Rogers, 2004).

  • Cancer Research : Piperine and its derivatives have shown effective anticonvulsant activities and also possess sedative-hypnotic, tranquilizing, and muscle-relaxing actions. These compounds intensify the depressive action of other depressants when used in combination and have shown anti-mutagenic and anti-tumor influences, indicating a promising area for cancer research (Pei, 1983).

properties

IUPAC Name

4-piperidin-1-ylbutanenitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.BrH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1-5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLKGBJIUNEXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC#N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-1-ylbutanenitrile hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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